molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9

Octahydrocyclopenta[B]pyrrole

Cat. No.: B2973046
CAS No.: 5661-02-9
M. Wt: 111.188
InChI Key: ADKDJHASTPQGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Octahydrocyclopenta[B]pyrrole, a bicyclic compound with the molecular formula C₇H₁₃N, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.

Structural Characteristics

This compound is characterized by a unique cyclopenta[b]pyrrole core structure. Its structural features contribute significantly to its reactivity and biological activity. The compound can exist in various forms, including free acid and hydrochloride salt forms, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. Notably, studies have highlighted its potential as a dipeptidyl peptidase IV (DPP4) inhibitor, which is crucial in the management of type 2 diabetes.

Key Findings

  • DPP4 Inhibition : Molecular modeling studies suggest that this compound derivatives can effectively inhibit DPP4, an enzyme that regulates insulin secretion and glucose metabolism. This inhibition is associated with improved glycemic control in diabetic models .
  • Inflammatory Response Modulation : Some derivatives have shown promise in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by excessive inflammation.
  • Binding Affinity Studies : Interaction studies indicate that this compound has varying binding affinities with different biological targets, which may lead to diverse pharmacological effects depending on the specific derivative used.

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Study on DPP4 Inhibitors : A study demonstrated that specific derivatives exhibited excellent DPP4 inhibitory activity with IC50 values as low as 0.01 μM. These compounds also showed good selectivity against related peptidases, indicating their potential for therapeutic use in diabetes management .
  • Inflammation and Pain Models : Research involving animal models of inflammation revealed that certain derivatives could significantly reduce inflammatory markers and pain responses, suggesting their utility in treating inflammatory disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of this compound and its related compounds:

Compound NameStructure FeaturesUnique Properties
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acidBicyclic structure with carboxylic acid groupPotential anti-inflammatory activity
This compound-3-carboxylic acidFused pyrrole ringDifferent reactivity patterns due to carboxyl group position
(E)-(-)-octahydrocyclopenta(b)pyrrole-2-carboxylic acid hydrochlorideHydrochloride salt formEnhanced solubility and stability in aqueous environments

While detailed mechanisms remain largely unexplored, preliminary studies indicate that this compound may exert its biological effects through:

  • Enzyme Inhibition : The inhibition of DPP4 and PLA2 plays a crucial role in its therapeutic effects.
  • Receptor Interaction : Binding studies suggest interactions with various receptors involved in metabolic regulation.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.